molecular formula C19H17N5OS2 B2926363 3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide CAS No. 2034347-40-3

3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide

Cat. No.: B2926363
CAS No.: 2034347-40-3
M. Wt: 395.5
InChI Key: RTZQTESRWUFLMV-UHFFFAOYSA-N
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Description

The compound 3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • 6-(Thiophen-3-yl) substituent: A sulfur-containing heterocycle at position 6, which may enhance lipophilicity and influence binding interactions.
  • 3-(Phenylthio)propanamide side chain: A thioether-linked phenyl group connected to a propanamide moiety, contributing to electronic and steric properties.

Properties

IUPAC Name

3-phenylsulfanyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS2/c25-19(9-11-27-15-4-2-1-3-5-15)20-12-18-22-21-17-7-6-16(23-24(17)18)14-8-10-26-13-14/h1-8,10,13H,9,11-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZQTESRWUFLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a novel derivative with potential biological activities, particularly in the field of oncology. The structural components of this compound suggest it may interact with various biological targets, including kinases and other proteins involved in cancer progression.

Chemical Structure

The compound features a triazolo-pyridazine core linked to a phenylthio group and a propanamide moiety. This unique structure may contribute to its biological activity through specific interactions with target proteins.

In Vitro Studies

Recent studies have evaluated the cytotoxicity and kinase inhibitory activities of related compounds, providing insights into the potential biological effects of 3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide.

  • Cytotoxicity:
    • Compounds similar to this derivative have shown moderate to significant cytotoxicity against several cancer cell lines. For instance, a related compound exhibited IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells . This suggests that the phenylthio substitution may enhance the cytotoxic effects.
  • Kinase Inhibition:
    • The compound's structural analogs have been tested for their inhibitory activity against c-Met kinase. One study reported an IC50 value of 0.090 μM for a closely related compound . Given the structural similarities, it is plausible that 3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide may exhibit comparable kinase inhibition.

The mechanism by which these compounds exert their effects has been partially elucidated through structure–activity relationship (SAR) studies. The presence of the triazolo-pyridazine core is essential for binding to the ATP-binding site of kinases like c-Met, suggesting that modifications in this region could significantly alter biological activity .

Data Summary

CompoundCell LineIC50 (μM)Kinase Inhibition (IC50 μM)
12eA5491.06 ± 0.160.090
12eMCF-71.23 ± 0.18-
12eHeLa2.73 ± 0.33-

Case Studies

In a comparative analysis involving various derivatives, compounds structurally related to 3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide demonstrated varying degrees of efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Example Case Study

A study focusing on triazolo-pyridazine derivatives highlighted that specific substitutions on the phenyl ring influenced both cytotoxicity and selectivity towards different cancer cell lines. The findings suggest that optimizing these substitutions could lead to more potent anti-cancer agents .

Comparison with Similar Compounds

Structural Classification and Substituent Analysis

Comparisons focus on compounds sharing the triazolopyridazine core or analogous scaffolds, with variations in substituents affecting physicochemical and functional properties.

Table 1: Structural and Molecular Comparisons
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(Thiophen-3-yl), 3-(phenylthio)propanamide C₁₉H₁₆N₆OS₂ 408.5 (estimated) Thioether linkage, thiophene substitution
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide [1,2,4]Triazolo[4,3-b]pyridazine 6-(Thiophen-3-yl), 3-(3,5-dimethylpyrazole)propanamide C₁₈H₁₉N₇OS 381.5 Pyrazole substituent enhances hydrogen-bonding potential
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide [1,2,4]Triazolo[4,3-b]pyridazine 6-Methoxy, benzimidazole-ethyl side chain C₁₉H₂₁N₇O₂ 379.4 Methoxy group increases hydrophilicity; benzimidazole may improve DNA intercalation
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 3-(3-Fluorophenyl), 6-sulfanylacetamide with CF₃-phenyl C₂₀H₁₃F₄N₅OS 463.4 Fluorine and trifluoromethyl groups enhance metabolic stability
6-(4-Chlorophenyl)-3-((pyridin-4-ylmethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazine [1,2,4]Triazolo[4,3-b]triazine 4-Chlorophenyl, thiomethylpyridine C₁₆H₁₁ClN₆S 354.8 Triazine core alters electronic properties; chlorine enhances lipophilicity
Key Observations:

The triazolopyridazine core in the target compound offers a balance of aromaticity and hydrogen-bonding sites compared to triazolotriazines .

Substituent Effects :

  • Thiophene vs. Methoxy/Chloro : The 6-thiophen-3-yl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to polar methoxy (logP ~2.1) or chloro (logP ~2.8) substituents .
  • Thioether vs. Sulfanylacetamide : The phenylthio group in the target compound may confer greater membrane permeability than sulfanylacetamide derivatives (e.g., ) due to reduced polarity .
  • Fluorinated Groups : Compounds with trifluoromethyl or fluorophenyl substituents () exhibit enhanced metabolic stability but may suffer from lower aqueous solubility .

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